molecular formula C12H20N2O3 B8017782 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1h)-one acetate

3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1h)-one acetate

Cat. No.: B8017782
M. Wt: 240.30 g/mol
InChI Key: VFMSHJHZGFXVKI-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1h)-one acetate is a chemical compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1h)-one acetate typically involves the reaction of 6-methyl-4-propylpyridin-2(1h)-one with formaldehyde and ammonia, followed by acetylation. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1h)-one acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Amine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1h)-one acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1h)-one acetate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)pyridine
  • 6-Methyl-4-propylpyridin-2(1h)-one
  • Pyridine N-oxides

Uniqueness

3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1h)-one acetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

acetic acid;3-(aminomethyl)-6-methyl-4-propyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.C2H4O2/c1-3-4-8-5-7(2)12-10(13)9(8)6-11;1-2(3)4/h5H,3-4,6,11H2,1-2H3,(H,12,13);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMSHJHZGFXVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)NC(=C1)C)CN.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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